molecular formula C7H7N3O3 B6202699 2-[(pyrimidin-2-yl)formamido]acetic acid CAS No. 1084331-40-7

2-[(pyrimidin-2-yl)formamido]acetic acid

Cat. No.: B6202699
CAS No.: 1084331-40-7
M. Wt: 181.15 g/mol
InChI Key: KKZRNNLCGJAXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyrimidin-2-yl)formamido]acetic acid is a heterocyclic organic compound featuring a pyrimidine ring linked via a formamido group to an acetic acid moiety. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, confers distinct electronic properties and hydrogen-bonding capabilities. The compound’s structure enables interactions with biological targets, such as enzymes or receptors, making it relevant in medicinal chemistry and drug design. Its molecular formula is inferred as C₇H₇N₃O₃, with a molecular weight of 181.15 g/mol (calculated from structural analogs in ).

Properties

CAS No.

1084331-40-7

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

2-(pyrimidine-2-carbonylamino)acetic acid

InChI

InChI=1S/C7H7N3O3/c11-5(12)4-10-7(13)6-8-2-1-3-9-6/h1-3H,4H2,(H,10,13)(H,11,12)

InChI Key

KKZRNNLCGJAXLA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(pyrimidin-2-yl)formamido]acetic acid typically involves the reaction of pyrimidine derivatives with formamidoacetic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine ring and the formamidoacetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrimidin-2-yl)formamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(Pyrimidin-2-yl)formamido]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(pyrimidin-2-yl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

N-(2-Pyridyl)oxamic Acid ()

  • Structure : Pyridin-2-yl group replaces pyrimidin-2-yl.
  • Molecular Formula : C₈H₇N₂O₃
  • Key Differences: Pyridine (one nitrogen) vs. Lower molecular weight (179.16 g/mol) due to fewer nitrogen atoms.
  • Applications : Used in coordination chemistry due to pyridine’s metal-binding capacity.

2-[(6-Chloropyridin-3-yl)formamido]acetic Acid ()

  • Structure : Chlorine substituent on pyridin-3-yl enhances lipophilicity.
  • Molecular Formula : C₈H₇ClN₂O₃
  • Key Differences :
    • Chlorine increases molecular weight (228.61 g/mol ) and electron-withdrawing effects.
    • Altered regiochemistry (pyridin-3-yl vs. pyridin-2-yl) affects steric interactions.

Thiophene- and Furan-Based Analogs

2-[(Thiophen-3-yl)formamido]acetic Acid ()

  • Structure : Thiophene (sulfur-containing) replaces pyrimidine.
  • Molecular Formula: C₇H₇NO₃S
  • Lower molecular weight (185.2 g/mol) and altered solubility compared to pyrimidine analogs.

2-[(Furan-2-yl)formamido]acetic Acid (2-Furoylglycine) ()

  • Structure : Furan (oxygen-containing) replaces pyrimidine.
  • Molecular Formula: C₇H₇NO₄
  • Key Differences: Oxygen in furan reduces aromaticity vs. pyrimidine, impacting metabolic stability. Known as a dietary metabolite, highlighting divergent biological roles .

Pyrimidine Derivatives with Substituents

2-[(5-Formylpyrimidin-2-yl)(methyl)amino]acetic Acid Hydrochloride ()

  • Structure : Methyl and formyl groups on pyrimidine.
  • Molecular Formula : C₈H₉N₃O₃ (free base)
  • Key Differences :
    • Formyl group introduces reactivity (e.g., Schiff base formation).
    • Methylation reduces hydrogen-bonding capacity but enhances lipophilicity.

Other Heterocyclic Variants

2-[(3-Chloro-1-benzothiophen-2-yl)formamido]acetic Acid ()

  • Structure : Benzothiophene fused ring system.
  • Molecular Formula: C₁₁H₈ClNO₃S
  • Chlorine substituent enhances electrophilicity.

2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic Acid ()

  • Structure : Pyrazole ring with chlorine and methyl groups.
  • Molecular Formula : C₁₄H₁₄ClN₃O₃
  • Key Differences :
    • Pyrazole’s dual nitrogen atoms create distinct acid-base properties.
    • Bulky phenyl group increases steric hindrance.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type Evidence ID
2-[(Pyrimidin-2-yl)formamido]acetic acid C₇H₇N₃O₃ 181.15 None Pyrimidine -
N-(2-Pyridyl)oxamic acid C₈H₇N₂O₃ 179.16 None Pyridine
2-[(Thiophen-3-yl)formamido]acetic acid C₇H₇NO₃S 185.2 None Thiophene
2-[(5-Formylpyrimidin-2-yl)(methyl)amino]acetic acid C₈H₉N₃O₃ 195.18 5-Formyl, methyl Pyrimidine
2-[(3-Chloro-1-benzothiophen-2-yl)formamido]acetic acid C₁₁H₈ClNO₃S 269.7 3-Chloro, fused benzothiophene Benzothiophene

Key Findings and Implications

  • Electronic Effects : Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding and dipole interactions compared to pyridine or thiophene analogs.
  • Substituent Impact : Functional groups like chlorine or formyl alter reactivity and binding affinity. For example, chlorine in and increases electrophilicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.